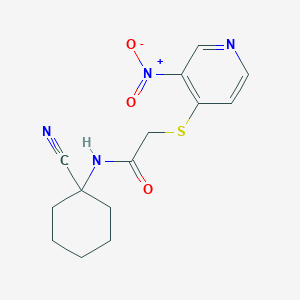![molecular formula C16H10FNO3 B2728332 2-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid CAS No. 950070-23-2](/img/structure/B2728332.png)
2-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid” is a chemical compound with the molecular weight of 284.25 . It is a powder at room temperature . The IUPAC name for this compound is 2-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C16H10FNO3/c17-11-7-5-10(6-8-11)14-9-18-15(21-14)12-3-1-2-4-13(12)16(19)20/h1-9H,(H,19,20) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Lanthanide Metal–Organic Frameworks
Lanthanide metal–organic frameworks (MOFs) based on unsymmetrical triazole-containing tricarboxylic acid ligands exhibit selective detection capabilities for nitroaromatic compounds and metal ions due to their unique luminescence properties. These MOFs, synthesized under solvothermal conditions, showcase the potential for environmental monitoring and sensing applications (Wang et al., 2016).
Iron Complexation in Medicinal Chemistry
Complex formation with iron (Fe^3+ and Fe^2+) by related ligands, like 4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid (ICL670), has been studied for its potential in treating iron overload conditions. The investigation into the stability, redox properties, and the role of these complexes in generating oxidative stress offers insights into therapeutic strategies for managing conditions such as thalassemia (Steinhauser et al., 2005).
Novel Syntheses in Organic Chemistry
The development of novel synthetic pathways for fluoropyridines, which are important in the synthesis of biologically active molecules, demonstrates the versatility of 2-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid derivatives in organic chemistry. These pathways involve complex rearrangements and highlight the compound's potential as a building block in the synthesis of more complex molecules (Wittmann et al., 2006).
Antimicrobial Activity
The synthesis and evaluation of fluorobenzamides containing thiazole and thiazolidine derivatives have shown promising antimicrobial activity. The presence of a fluorine atom in the benzoyl group significantly enhances this activity, suggesting the potential of such compounds in developing new antimicrobial agents (Desai et al., 2013).
Vanadium Complexes in Biochemistry
The study of V(IV)O complexes with tridentate ligands provides insights into the biochemistry of vanadium, with implications for its use in therapeutic agents such as the iron chelator Exjade. These complexes' binding mechanisms and spectroscopic properties offer valuable information for designing vanadium-based drugs (Pisano et al., 2013).
Fluorine in Medicinal Chemistry
The synthesis of fluorine-containing thiadiazolotriazinones and their evaluation as potential antibacterial agents underscore the importance of fluorine in enhancing the bioactivity of pharmaceutical compounds. The study demonstrates the role of fluorophenyl groups in the development of new antibiotics (Holla et al., 2003).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been known to bind to bcl-2, a protein that regulates cell death (apoptosis), suggesting a potential target .
Mode of Action
If it indeed targets Bcl-2 like its analogs, it may interact with this protein to modulate apoptosis, potentially leading to the death of cancer cells .
Biochemical Pathways
If bcl-2 is a target, the compound could influence pathways related to apoptosis, potentially disrupting the balance between cell survival and death .
Result of Action
If it acts on Bcl-2, it could potentially induce apoptosis in cancer cells, leading to their death .
Eigenschaften
IUPAC Name |
2-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO3/c17-11-7-5-10(6-8-11)14-9-18-15(21-14)12-3-1-2-4-13(12)16(19)20/h1-9H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRXZOYVXJNYDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(O2)C3=CC=C(C=C3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950070-23-2 |
Source


|
| Record name | 2-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-(3-chloro-4-methoxyphenyl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide](/img/structure/B2728249.png)

![N2-[(4-chlorophenyl)methyl]-3-methylpyridine-2,5-diamine](/img/structure/B2728251.png)

![N-(3,4-dimethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2728254.png)


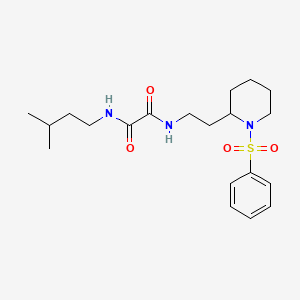
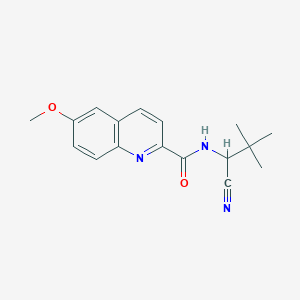
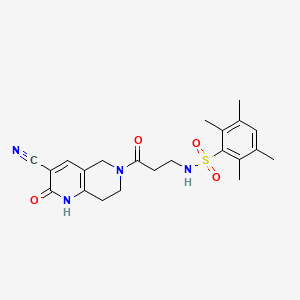

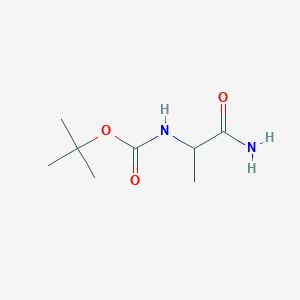
![Ethyl 4-[(2,6-dimethylmorpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2728267.png)
